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Abstract

Drofenine hydrochloride, a synthetic antispasmodic agent, has long been utilized for its
smooth muscle relaxant properties. Chemically identified as 2-(diethylamino)ethyl 2-cyclohexyl-
2-phenylacetate, its therapeutic effects are attributed to a complex pharmacology that extends
beyond its classical anticholinergic activity. This technical guide provides a comprehensive
overview of the structure-activity relationship (SAR) of Drofenine, delving into its interactions
with multiple biological targets, including muscarinic receptors, butyrylcholinesterase (BChE),
Transient Receptor Potential Vanilloid 3 (TRPV3) channels, and voltage-gated potassium (Kv)
channels. While systematic SAR studies on a series of Drofenine analogs are not extensively
available in the public domain, this paper synthesizes the existing data on the parent
compound and provides an inferred SAR analysis based on established medicinal chemistry
principles. Detailed experimental protocols for assessing its key biological activities are also
presented, alongside visualizations of the associated signaling pathways, to facilitate further
research and drug development endeavors in this area.

Introduction

Drofenine is a well-established therapeutic agent for the treatment of smooth muscle spasms,
particularly in the gastrointestinal and urogenital tracts.[1] Its clinical efficacy is rooted in a
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multifaceted mechanism of action that involves several distinct molecular targets. Initially
characterized as an antimuscarinic agent, subsequent research has revealed its potent
inhibitory effects on butyrylcholinesterase, as well as its modulatory activity on ion channels,
specifically as a TRPV3 agonist and a Kv2.1 channel blocker.[1][2][3] This polypharmacology
makes Drofenine an intriguing subject for medicinal chemists and pharmacologists, offering
multiple avenues for the development of novel therapeutic agents with improved selectivity and
potency.

This guide aims to provide a detailed examination of the structure-activity relationships of
Drofenine hydrochloride, focusing on the key structural motifs that govern its interaction with
its various biological targets.

Chemical Structure and Physicochemical Properties

Drofenine is an ester of cyclohexylphenylacetic acid and 2-(diethylamino)ethanol. The core
structure features a bulky, lipophilic acid moiety containing both a cyclohexyl and a phenyl
group attached to a chiral center, and a basic diethylaminoethyl group in the ester portion.

Property Value Reference

2-(diethylamino)ethyl 2-
IUPAC Name [4]
cyclohexyl-2-phenylacetate

Molecular Formula C20H31NO2 [4]
Molar Mass 317.47 g/mol (4]
PubChem CID 3166 [4]

Pharmacological Activities and Structure-Activity
Relationships

Drofenine's diverse pharmacological profile stems from its ability to interact with multiple,
distinct biological targets. The following sections explore the SAR for each of these activities.

Anticholinergic (Antimuscarinic) Activity
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Drofenine's antispasmodic effects are, in part, attributed to its antagonism of muscarinic
acetylcholine receptors, which mediate smooth muscle contraction.

Inferred Structure-Activity Relationship:

While direct comparative studies of Drofenine analogs are scarce, general SAR principles for
antimuscarinic agents of the amino alcohol ester class suggest the following:

The Ester Moiety: The ester group is a critical pharmacophoric feature, likely involved in
hydrogen bonding with the receptor.

The Amino Group: The tertiary amine (diethylamino group) is protonated at physiological pH,
and the resulting cationic head is crucial for binding to the anionic site of the muscarinic
receptor. The nature and size of the alkyl substituents on the nitrogen can influence
selectivity for muscarinic receptor subtypes.

The Cyclohexyl and Phenyl Rings: These bulky, lipophilic groups contribute to the overall
affinity of the molecule for the receptor, likely through hydrophobic interactions. The
presence of both a carbocyclic and an aromatic ring on the same carbon atom is a common
feature in many potent anticholinergic drugs.[5]

The Spacer: The ethylene spacer between the ester and the amino group is important for
maintaining the optimal distance between the key binding moieties.

Butyrylcholinesterase (BChE) Inhibition

Drofenine is a potent, competitive inhibitor of BChE, an enzyme that hydrolyzes acetylcholine
and other choline esters.[2]

Quantitative Data:

Compound Target Assay K_i_ Reference

Kinetic analysis
] Human Serum ]
Drofenine with 3uM [2][6]
BChE . )
butyrylthiocholine
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Inferred Structure-Activity Relationship:
For cholinesterase inhibitors, the following structural features of Drofenine are likely important:

o The Cationic Head: The protonated diethylamino group can interact with the peripheral
anionic site (PAS) of BChE.

e The Ester Linkage: The ester group can be recognized by the catalytic site of the enzyme.

o The Lipophilic Moieties: The cyclohexyl and phenyl groups can engage in hydrophobic
interactions within the active site gorge of BChE. The size and shape of these groups are
critical for achieving high affinity and selectivity.

Transient Receptor Potential Vanilloid 3 (TRPV3)
Agonism

Recent studies have identified Drofenine as a selective agonist of the TRPV3 ion channel, a
non-selective cation channel involved in thermosensation and skin physiology.[1] Drofenine is a
structural analog of 2-aminoethoxydiphenyl borate (2-APB), a known TRPV3 modulator.[1]

Quantitative Data:

Compound Cell Line Assay EC_50_ Reference

HEK-293
Drofenine (overexpressing Calcium Flux 207 uM
hTRPV3)

HEK-293
2-APB (overexpressing Calcium Flux 78 UM
hTRPV3)

HEK-293
Carvacrol (overexpressing Calcium Flux 438 uM
hTRPV3)

) HaCaT (human )
Drofenine , Calcium Flux 605 uM
keratinocytes)
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Structure-Activity Relationship Insights:

o Drofenine demonstrates greater selectivity for TRPV3 over other TRP channels (TRPA1, V1,
V2, V4, or M8) compared to 2-APB and carvacrol.[1]

e The activation of TRPV3 by Drofenine involves interaction with the histidine residue at
position 426 (H426), a residue also required for activation by 2-APB.[1] This suggests that
the part of the Drofenine molecule that mimics the diphenyl borate moiety of 2-APB is crucial
for its agonist activity. The cyclohexylphenylacetic acid portion of Drofenine likely occupies a
similar binding pocket.

Kv2.1 Channel Inhibition

Drofenine has been shown to be an inhibitor of the voltage-gated potassium channel Kv2.1,
which plays a role in neuronal excitability.[3] This activity may contribute to its therapeutic
effects in conditions such as diabetic peripheral neuropathy.[3]

Inferred Structure-Activity Relationship:

The SAR for Kv2.1 channel blockers is diverse. For Drofenine, the following could be
hypothesized:

« Lipophilicity: The bulky and lipophilic cyclohexyl and phenyl groups likely facilitate the
partitioning of the molecule into the cell membrane, allowing it to access the channel pore.

e The Cationic Amino Group: The positively charged diethylamino group may interact with the
channel pore, leading to a physical blockade of ion conduction.

Signaling Pathways

The diverse pharmacological activities of Drofenine are associated with distinct signaling

pathways.
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Caption: Signaling pathway of Drofenine-mediated TRPV3 channel activation.
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Kv2.1 Inhibition and Downstream Effects
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Caption: Downstream signaling pathways affected by Drofenine-mediated Kv2.1 channel
inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological
properties of Drofenine and its potential analogs.

Butyrylcholinesterase (BChE) Inhibition Assay (Elilman's
Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.

Principle: BChE hydrolyzes the substrate butyrylthiocholine to thiocholine and butyrate.
Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-
nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at
412 nm. The rate of TNB formation is proportional to the BChE activity.
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Materials:

Human serum (as a source of BChE)

Butyrylthiocholine iodide (substrate)

DTNB

Phosphate buffer (pH 7.4)

96-well microplate

Microplate reader

Procedure:

Prepare solutions of Drofenine hydrochloride at various concentrations.

In a 96-well plate, add phosphate buffer, DTNB solution, and the Drofenine solution (or
vehicle control).

Add diluted human serum to each well and incubate for a defined period (e.g., 10 minutes) at
a controlled temperature (e.g., 25°C).

Initiate the reaction by adding the butyrylthiocholine substrate.

Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 20
minutes).

Calculate the rate of reaction (change in absorbance per minute).
Determine the percent inhibition for each concentration of Drofenine.

Calculate the IC50 value and, through kinetic analysis (e.g., Lineweaver-Burk plots), the
inhibition constant (K_i_) and the mechanism of inhibition (competitive, non-competitive,
etc.).[2]
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BChE Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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